molecular formula C8H13N5O2 B8683111 4(1H)-Pteridinone, 2-amino-5,6,7,8-tetrahydro-6-(methoxymethyl)- CAS No. 102915-42-4

4(1H)-Pteridinone, 2-amino-5,6,7,8-tetrahydro-6-(methoxymethyl)-

Cat. No. B8683111
CAS RN: 102915-42-4
M. Wt: 211.22 g/mol
InChI Key: NYYQUHWTDLZHIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4(1H)-Pteridinone, 2-amino-5,6,7,8-tetrahydro-6-(methoxymethyl)- is a useful research compound. Its molecular formula is C8H13N5O2 and its molecular weight is 211.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4(1H)-Pteridinone, 2-amino-5,6,7,8-tetrahydro-6-(methoxymethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4(1H)-Pteridinone, 2-amino-5,6,7,8-tetrahydro-6-(methoxymethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

102915-42-4

Product Name

4(1H)-Pteridinone, 2-amino-5,6,7,8-tetrahydro-6-(methoxymethyl)-

Molecular Formula

C8H13N5O2

Molecular Weight

211.22 g/mol

IUPAC Name

2-amino-6-(methoxymethyl)-5,6,7,8-tetrahydro-3H-pteridin-4-one

InChI

InChI=1S/C8H13N5O2/c1-15-3-4-2-10-6-5(11-4)7(14)13-8(9)12-6/h4,11H,2-3H2,1H3,(H4,9,10,12,13,14)

InChI Key

NYYQUHWTDLZHIU-UHFFFAOYSA-N

Canonical SMILES

COCC1CNC2=C(N1)C(=O)NC(=N2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The pteridinone (0.5 g, 2.4×10-3 mol) previously prepared, vide supra, was hydrogenated under 1 atm of H2 in 30 mL of distilled trifluoroacetic acid over 0.02 g of PtO2 for an hour. The mixture was diluted with 25 mL of 6N HCl, filtered, and evaporated. The crude product, the tetrahydro compound, was recrystallized twice from 6N HCl/acetonitrile to give 2-amino-5,6,7,8-tetrahydro-6-methoxymethyl-4(3H)-pteridinone as a light brown solid (0.6 g, 85%): UV (0.1N HCl) λmax 215.5 nm (19800), 264 nm (19900); IR(KBr) 3300, 1665, 1570, 1540, 1470, 1365, 1300, 1150, 1110, 1005, 955, and 750 cm-1 ; NMR(DMSO-d6) 3.29δ (s, OMe), 3.4 (m, CH's), 3.6 (br s, OCH2), 8.0 (NH); anal. Calcd. for C8H13N5O2.2HCl.1/2H2O: C, 32.78; H, 5.50; N, 23.89; Cl, 24.19. Found: C, 32.75; H, 5.54; N, 23.80; Cl, 24.21.
Name
pteridinone
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.02 g
Type
catalyst
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

2-Amino-6-methoxymethyl-4(3H)-pteridinone-8-oxide. 2,4-Diamino-6-methoxymethylpteridine-8-oxide (E. C. Taylor and T. Kobayashi, J. Org. Chem., 2817, 38, (1973)) was treated with sodium hydroxide in a manner analogous to that described in Example 1 to give the title compound as a solid mp >250°. UV: (0.1N HCl) λmax 262(22600), 290 sh (4900), 388 (6100) nm; NMR: δ (TFA) 3.69 (s, OCH3); 4.89 (s, OCH2); 8.95 (s, H-7). IR: (KBr) 1725, 1700, 1650, 1605, 1490, 1480, 1390, 1360, 1325, 1235, 1155, 1110, 1065d, 1015d, 970 cm-1. Anal. calcd: C, 43.05; H, 4.06; N, 31.38. Found: C, 42.79; H, 4.14; N, 31.21.
Name
2-Amino-6-methoxymethyl-4(3H)-pteridinone-8-oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2,4-Diamino-6-methoxymethylpteridine-8-oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.